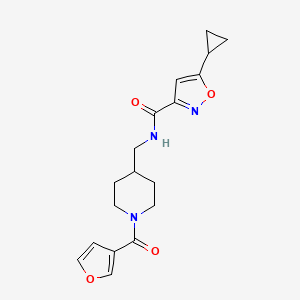

5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c22-17(15-9-16(25-20-15)13-1-2-13)19-10-12-3-6-21(7-4-12)18(23)14-5-8-24-11-14/h5,8-9,11-13H,1-4,6-7,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRYECNWCXIIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoxazole ring, the introduction of the furan-3-carbonyl group, and the attachment of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-3-carboxylic acid derivatives, while reduction of the isoxazole ring produces amines.

Scientific Research Applications

5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Pharmacological and Biochemical Insights

- Target Selectivity : The furan-3-carbonyl group in the target compound may confer selectivity for specific enzymes (e.g., SMYD3) over other targets, as seen in co-crystal structures where analogous isoxazole amides form hydrogen bonds with SMYD3’s lysine-binding pocket . In contrast, the 2-(methylthio)benzyl analogue likely exhibits divergent target engagement due to its hydrophobic benzyl group.

- Receptor Interactions: While direct binding data for the target compound are unavailable, highlights that minor structural changes (e.g., replacing WIN 55212-2’s substituents) can drastically alter cannabinoid receptor subtype affinity. By analogy, replacing furan with thiophene (as in 930439-75-1 ) may shift activity toward thiophene-preferring targets like kinases or GPCRs.

- Physicochemical Properties : The methylsulfonyl group in the SMYD3 co-crystal ligand improves aqueous solubility compared to the target compound’s furan-carbonyl group, which may balance lipophilicity for membrane permeability.

Functional Group Impact

- Cyclopropyl Group : Common across analogues, this moiety likely reduces oxidative metabolism, enhancing half-life.

- Furan vs.

- Piperidine Modifications : Sulfonyl (6P6G ) or benzyl (1421585-19-4 ) groups on piperidine alter steric bulk and electronic effects, influencing binding pocket compatibility.

Research Findings and Implications

- SMYD3 Inhibition : The 6P6G co-crystal structure confirms that isoxazole amides with optimized piperidine substituents (e.g., sulfonyl groups) achieve potent SMYD3 inhibition, suggesting the target compound’s furan-carbonyl group may require further optimization for similar efficacy.

- Metabolic Stability: Cyclopropyl-containing analogues generally exhibit improved metabolic profiles over non-cyclopropyl derivatives, as seen in preclinical studies of related compounds .

- Unresolved Questions : The target compound’s exact target profile and potency remain uncharacterized. Comparative studies with analogues like 1798024-72-2 are needed to evaluate its selectivity across kinase or methyltransferase families.

Biological Activity

5-Cyclopropyl-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the preparation of furan-3-carbonyl chloride, which is then reacted with piperidine to form an intermediate. This intermediate is subsequently reacted with 5-methylisoxazole-3-carboxylic acid under controlled conditions using solvents like dichloromethane and catalysts such as triethylamine.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, potentially affecting processes such as inflammation and cell signaling.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.

- Gene Expression : The compound may modulate the expression of genes related to inflammation and apoptosis, contributing to its therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been evaluated for their activity against various bacterial strains, demonstrating promising results comparable to standard antibiotics like ampicillin .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays reveal that it inhibits pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that compounds in this class may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases. The IC50 values for these inhibitory activities indicate significant potency, which could be beneficial in the context of conditions like Alzheimer's disease .

Case Studies

Several studies have explored the biological activity of related compounds:

- Inhibition of Acetylcholinesterase : A related compound showed an IC50 value of 0.22 µM against AChE, indicating strong potential for neuroprotective applications .

- Antimicrobial Testing : Compounds derived from similar structures were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness comparable to traditional antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.